molecular formula C22H22O7 B13428543 [(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate

[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate

Cat. No.: B13428543
M. Wt: 398.4 g/mol
InChI Key: QBSPFEZMRKOXMI-JBYIUTFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate typically involves multiple steps, including the formation of the oxolane ring and the introduction of the benzoyl and methylbenzoate groups. Common reagents used in these reactions include benzoyl chloride, methylbenzoic acid, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R)-3-(benzoyloxy)-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate
  • (2R,3R,4R)-2-Amino-4-hydroxy-3-methylpentanoic acid

Uniqueness

[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22O7

Molecular Weight

398.4 g/mol

IUPAC Name

[(2R,3R,4R)-4-hydroxy-4-methyl-3-(4-methylbenzoyl)oxy-5-oxooxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C22H22O7/c1-13-4-8-15(9-5-13)19(23)27-12-17-18(22(3,26)21(25)28-17)29-20(24)16-10-6-14(2)7-11-16/h4-11,17-18,26H,12H2,1-3H3/t17-,18-,22-/m1/s1

InChI Key

QBSPFEZMRKOXMI-JBYIUTFZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@](C(=O)O2)(C)O)OC(=O)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(C(C(=O)O2)(C)O)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.